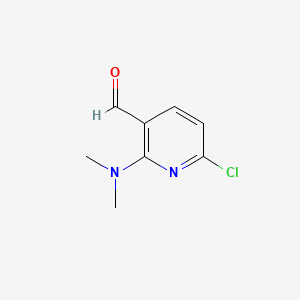
6-Chloro-2-(dimethylamino)nicotinaldehyde
Cat. No. B581491
Key on ui cas rn:
1233698-83-3
M. Wt: 184.623
InChI Key: WLAKXRIJWJOYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08785445B2
Procedure details


2,6-Dichloronicotinaldehyde (500 mg, 2.84 mmol) was diluted with dimethylamine (3125 μL, 6.25 mmol) and heated to 50° C. After stirring for 3 hours, the reaction was loaded onto a silica gel column and eluted with 5% ethyl acetate/hexanes to 50% ethyl acetate/hexanes to yield 6-chloro-2-(dimethylamino)nicotinaldehyde (155 mg, 0.840 mmol, 29.6% yield).


Yield
29.6%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH3:11][NH:12][CH3:13]>>[Cl:10][C:8]1[CH:7]=[CH:6][C:3]([CH:4]=[O:5])=[C:2]([N:12]([CH3:13])[CH3:11])[N:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=O)C=CC(=N1)Cl
|
|
Name
|
|
|
Quantity
|
3125 μL
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
eluted with 5% ethyl acetate/hexanes to 50% ethyl acetate/hexanes
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=C(C=O)C=C1)N(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.84 mmol | |
| AMOUNT: MASS | 155 mg | |
| YIELD: PERCENTYIELD | 29.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 29.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
